molecular formula C16H15BrFNO2 B2997481 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide CAS No. 1797183-14-2

3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide

Cat. No.: B2997481
CAS No.: 1797183-14-2
M. Wt: 352.203
InChI Key: PTTYGFIQHRAFLH-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the third position of the benzamide ring, a fluorophenyl group, and a methoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide typically involves the following steps:

    Formation of the Methoxyethyl Chain: The methoxyethyl chain can be introduced through a nucleophilic substitution reaction, where a suitable methoxyethyl halide reacts with an amine precursor.

    Coupling with Fluorophenyl Group: The final step involves coupling the brominated benzamide with a fluorophenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl chain, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, converting it to an amine.

    Substitution: The bromine atom in the benzamide ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or ammonia in the presence of a suitable solvent like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 3-bromo-N-[2-(3-fluorophenyl)-2-formylethyl]benzamide or 3-bromo-N-[2-(3-fluorophenyl)-2-carboxyethyl]benzamide.

    Reduction: Formation of 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.

    Materials Science: It can be incorporated into polymer matrices to modify their physical and chemical properties.

Biology:

    Biochemical Probes: The compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding.

Medicine:

    Drug Development: Due to its structural features, the compound can be explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.

Industry:

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms, along with the methoxyethyl chain, contribute to the compound’s binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 3-bromo-N-(2-fluorophenyl)benzamide
  • 3-bromo-N-(4-fluorophenyl)benzamide
  • 3-bromo-N-(2-methoxyethyl)benzamide

Uniqueness:

  • The presence of both a fluorophenyl group and a methoxyethyl chain in 3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide distinguishes it from other similar compounds. This unique combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-bromo-N-[2-(3-fluorophenyl)-2-methoxyethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrFNO2/c1-21-15(11-4-3-7-14(18)9-11)10-19-16(20)12-5-2-6-13(17)8-12/h2-9,15H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTYGFIQHRAFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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